3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5Cl2NO3S It is characterized by the presence of a carbamoyl group, a chlorobenzene ring, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 3-carbamoyl-5-chlorobenzene. The process can be summarized as follows:
Starting Material: 3-Carbamoyl-5-chlorobenzene.
Reagent: Chlorosulfonic acid (HSO3Cl).
Reaction Conditions: The reaction is usually carried out under controlled temperature conditions, often below 0°C to prevent decomposition and side reactions.
Procedure: The 3-carbamoyl-5-chlorobenzene is slowly added to chlorosulfonic acid with continuous stirring. The mixture is then allowed to react for several hours, followed by quenching with ice-cold water to precipitate the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Hydrolysis Conditions: Aqueous solutions, often with a base to neutralize the acid formed.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Sulfonamides, sulfonate esters, sulfonothioates.
Hydrolysis Product: 3-Carbamoyl-5-chlorobenzenesulfonic acid.
Reduction Products: Depending on the conditions, various reduced forms of the original compound.
Scientific Research Applications
3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of new drugs due to its ability to form stable sulfonamide linkages.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride exerts its effects is primarily through its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate bonds. These reactions are crucial in the synthesis of various compounds with biological and industrial significance.
Comparison with Similar Compounds
Similar Compounds
- 3-Carbamoyl-4-chlorobenzene-1-sulfonyl chloride
- 3-Carbamoyl-5-bromobenzene-1-sulfonyl chloride
- 3-Carbamoyl-5-fluorobenzene-1-sulfonyl chloride
Uniqueness
3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride is unique due to the specific positioning of the carbamoyl and sulfonyl chloride groups on the benzene ring, which influences its reactivity and the types of products it can form. Compared to its analogs with different halogens, the chlorine atom provides a balance of reactivity and stability, making it a versatile intermediate in chemical synthesis.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-carbamoyl-5-chlorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDDPADWQVQFBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.